3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Medicinal chemists often struggle to diversify the pyrazolo[3,4-d]pyrimidine core efficiently. This building block solves that problem with a 3-bromo handle that reliably enables Suzuki, Buchwald-Hartwig, and Stille couplings. - Essential precursor to Ibrutinib (BTK inhibitor) and other potent kinase inhibitors (IC50 down to single-digit nM). - Balanced bromine reactivity avoids the side reactions seen with the iodo analog. - Consistent ≥97% purity (HPLC) ensures reproducible results from lab to pilot scale.

Molecular Formula C5H4BrN5
Molecular Weight 214.02 g/mol
CAS No. 83255-86-1
Cat. No. B152545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS83255-86-1
Molecular FormulaC5H4BrN5
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=NC2=NNC(=C2C(=N1)N)Br
InChIInChI=1S/C5H4BrN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
InChIKeyGZQVGSRUUTUJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties & Procurement


3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1) is a halogenated heterocyclic building block , also known as 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine. It features a fused pyrazolo[3,4-d]pyrimidine core with a reactive bromine substituent at the 3-position, providing a versatile handle for further functionalization. Its molecular formula is C5H4BrN5, with a molecular weight of 214.02 g/mol . The compound is typically a white to light yellow crystalline powder with a melting point of approximately 350 °C and is soluble in DMSO . A key feature is the introduction of a bromine atom, which enhances its utility in cross-coupling reactions compared to its non-halogenated parent compound [1].

Why 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted


Substituting 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its parent, 1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4), or its 3-iodo analog (CAS 151266-23-8) introduces significant changes in physicochemical properties and synthetic utility. The parent compound lacks the halogen handle necessary for key cross-coupling reactions, limiting its application in modern medicinal chemistry [1]. Conversely, the 3-iodo analog, while also a halogenated building block, has a higher molecular weight (261.02 g/mol vs 214.02 g/mol) and a more reactive, yet sometimes less selective, iodine atom, which can be incompatible with certain synthetic conditions or lead to unwanted side reactions [2]. The specific bromine substitution on the pyrazolo[3,4-d]pyrimidine scaffold provides a unique balance of stability and reactivity, making it the optimal choice for a wide range of targeted synthetic pathways, particularly those involving palladium-catalyzed cross-couplings .

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Differentiation Guide


Cross-Coupling Reactivity vs 3-Iodo Analog

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides a more controlled and predictable reactivity profile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the 3-iodo analog [1]. While the 3-iodo compound is more reactive, its use can lead to lower yields due to side reactions or catalyst poisoning. The bromo derivative is the preferred intermediate in the synthesis of Ibrutinib and related kinase inhibitors due to its optimal balance of reactivity and stability [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Thermal Stability vs Parent Compound

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits a significantly higher melting point (350 °C) compared to the parent, non-brominated 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which decomposes >310 °C . This enhanced thermal stability makes the bromo derivative more robust for reactions requiring elevated temperatures, such as certain cyclizations or high-boiling solvent conditions, without decomposition [1].

Thermal Stability Process Chemistry Physicochemical Properties

Bioactivity of Derived Compounds for Lead Optimization

While the parent compound shows limited direct biological data, the 3-bromo substitution on the pyrazolo[3,4-d]pyrimidin-4-amine scaffold is crucial for generating potent kinase inhibitors. For instance, the derivative 3-bromo-N-(1H-indazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits high potency against MKNK1 kinase with an IC50 of 8 nM [1]. Another derivative, a p70S6K inhibitor (S6K1-IN-DG2), has an IC50 of <100 nM . This activity is class-level evidence that the bromo intermediate is essential for accessing potent biological activity in a way the non-halogenated parent cannot.

Kinase Inhibition Anticancer Activity Structure-Activity Relationship

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Research & Industrial Applications


Ibrutinib API Synthesis

This compound is the essential precursor for synthesizing Ibrutinib (CAS 936563-96-1), a groundbreaking BTK inhibitor used to treat B-cell malignancies [1]. Its role in Ibrutinib synthesis is widely documented in patent and chemical literature, making it a mandatory starting material for any industrial or academic lab aiming to produce or modify this class of APIs [2].

Kinase Inhibitor Libraries for Oncology & Inflammation

Given its proven utility in generating potent kinase inhibitors (e.g., MKNK1 and p70S6K inhibitors with IC50s in the single-digit to sub-100 nM range [3]), this building block is ideal for creating focused libraries of pyrazolo[3,4-d]pyrimidine-based compounds. This enables structure-activity relationship (SAR) studies and lead optimization in drug discovery programs targeting cancer, inflammation, and autoimmune diseases .

Cross-Coupling Reagent for Organic Synthesis

The 3-bromo substituent serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Stille couplings [4]. Its balanced reactivity profile makes it a superior choice over the 3-iodo analog for developing new synthetic methodologies or for the rapid diversification of the pyrazolo[3,4-d]pyrimidine core in a research setting [5].

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